[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium

Catalog No.
S678645
CAS No.
6743-09-5
M.F
C19H22BrN2O2+
M. Wt
390.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethyla...

CAS Number

6743-09-5

Product Name

[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium

IUPAC Name

[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium

Molecular Formula

C19H22BrN2O2+

Molecular Weight

390.3 g/mol

InChI

InChI=1S/C19H21BrN2O2/c1-3-22(4-2)13-18(23)21-17-11-10-15(20)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,23)/p+1

InChI Key

WFQXEKCFOCOXBC-UHFFFAOYSA-O

SMILES

CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2

The compound [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium is a complex organic molecule that belongs to a class of compounds known for their potential pharmaceutical applications. This compound features a diethylazanium moiety, which is indicative of its quaternary ammonium structure, and incorporates a benzoyl group and a bromoaniline derivative. Its unique structure suggests potential interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.

The chemical reactivity of [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium can be explored through various organic reactions. Notably, quaternary ammonium compounds can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom. The benzoyl group may also undergo acylation reactions, while the bromo substituent can facilitate cross-coupling reactions, such as Suzuki or Heck reactions, which are useful for forming carbon-carbon bonds.

The synthesis of [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium can be approached through several methods:

  • Nucleophilic Substitution: The bromo group on the aniline derivative can be substituted with diethylamine under appropriate conditions to form the diethylazanium part.
  • Acylation Reaction: The benzoyl group can be introduced through acylation of an amine or alcohol derivative.
  • Quaternization: The final step involves quaternizing the nitrogen atom of the diethylamine to form the diethylazanium salt.

These methods may involve various solvents and catalysts depending on the specific conditions required for each reaction step.

The potential applications of [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium are diverse:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound in drug development targeting various diseases.
  • Biological Probes: Its unique chemical properties could make it suitable for use as a probe in biological studies.
  • Chemical Synthesis: This compound may act as an intermediate in synthesizing other complex organic molecules.

Interaction studies involving [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium could focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Understanding these interactions is crucial for elucidating its potential therapeutic effects and optimizing its bioactivity.

Several compounds share structural similarities with [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium, including:

  • Benzyltrimethylammonium Chloride: A quaternary ammonium compound used in organic synthesis.
  • 4-Bromobenzyltrimethylammonium Bromide: Another quaternary ammonium compound that exhibits antimicrobial properties.
  • N,N-Diethylbenzamide: A derivative that shares the diethylamine structure but lacks the quaternary nitrogen.

Comparison Table

Compound NameStructure FeaturesUnique Properties
[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazaniumBenzoyl group, bromoaniline, diethylazaniumPotential pharmaceutical applications
Benzyltrimethylammonium ChlorideQuaternary ammoniumUsed in organic synthesis
4-Bromobenzyltrimethylammonium BromideQuaternary ammonium with bromineExhibits antimicrobial properties
N,N-DiethylbenzamideDiethylamine structureLacks quaternization but relevant in medicinal chemistry

This comparison highlights the uniqueness of [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium, particularly its potential as a pharmaceutical agent due to its complex structure and functional groups not present in simpler analogs. Further research into this compound could unveil novel therapeutic avenues and deepen our understanding of its biological interactions.

XLogP3

4.5

Wikipedia

[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium

Dates

Last modified: 04-15-2024

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